![molecular formula C16H15ClN4O B8606237 [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol](/img/structure/B8606237.png)
[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol: is a chemical compound that features a benzyltriazole moiety attached to a chlorophenylmethanol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol typically involves the following steps:
Formation of Benzyltriazole: The benzyltriazole moiety can be synthesized through a cycloaddition reaction between benzyl azide and an alkyne under copper-catalyzed conditions.
Attachment to Chlorophenylmethanol: The benzyltriazole is then reacted with 5-chloro-2-nitrobenzyl alcohol in the presence of a reducing agent to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to an amine, which is then used to form the final compound.
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine intermediate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a ligand in coordination chemistry to stabilize metal ions.
- Employed in click chemistry reactions due to the presence of the triazole ring.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the synthesis of advanced materials and polymers.
- Applied in the development of new catalysts for chemical reactions.
作用機序
The mechanism of action of [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or stabilizing reactive intermediates. The chlorophenylmethanol moiety may interact with biological membranes or proteins, affecting their function.
類似化合物との比較
[2-[(3-Benzyltriazol-4-yl)amino]-phenyl]methanol: Lacks the chlorine atom, which may affect its reactivity and applications.
[2-[(3-Benzyltriazol-4-yl)amino]-5-methyl-phenyl]methanol: The presence of a methyl group instead of chlorine can alter its chemical properties and biological activity.
Uniqueness:
- The presence of both the benzyltriazole and chlorophenylmethanol moieties in [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol provides unique reactivity and potential applications that are not observed in similar compounds.
特性
分子式 |
C16H15ClN4O |
|---|---|
分子量 |
314.77 g/mol |
IUPAC名 |
[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-7-15(13(8-14)11-22)19-16-9-18-20-21(16)10-12-4-2-1-3-5-12/h1-9,19,22H,10-11H2 |
InChIキー |
HKMODIDKXKMEGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


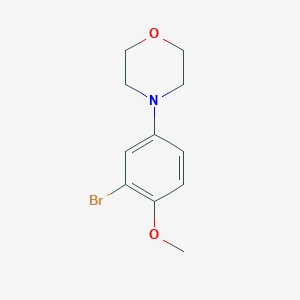
![Butyl 5-[(diethylamino)methyl]furan-2-carboxylate](/img/structure/B8606168.png)



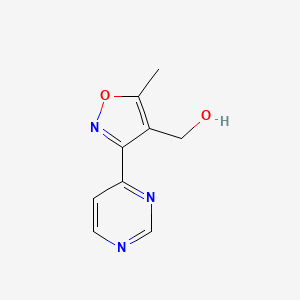
![Benzenepropanoic acid, a-(1-aminoethyl)-3-cyano-, methyl ester, [R-(R*,R*)]-](/img/structure/B8606213.png)
![[(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
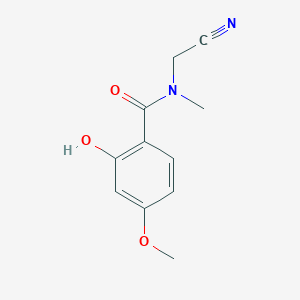
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)
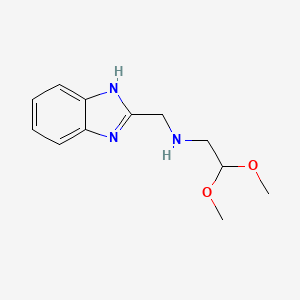

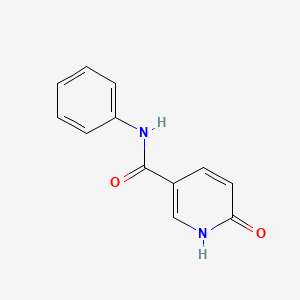
![(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8606256.png)
